Product packaging for ethyl 4H-1,4-benzothiazine-2-carboxylate(Cat. No.:CAS No. 21464-44-8)

ethyl 4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B2796260
CAS No.: 21464-44-8
M. Wt: 221.27
InChI Key: YMMRXJDVGIZINX-UHFFFAOYSA-N
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Description

Significance of the 1,4-Benzothiazine Heterocyclic Scaffold in Chemical Research

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, primarily due to its association with a broad spectrum of biological activities. cbijournal.comrsc.orgnih.gov The presence of both nitrogen and sulfur heteroatoms in the thiazine (B8601807) ring, along with the fused aromatic benzene (B151609) ring, imparts a unique three-dimensional conformation that is believed to be crucial for its interaction with biological targets. eurjchem.com The non-planar, folded geometry along the sulfur-nitrogen axis is a key structural feature. researchgate.net

Derivatives of 1,4-benzothiazine have been investigated for a multitude of pharmacological properties, including but not limited to:

Antimicrobial and antifungal activity rsc.orgrsc.org

Anticancer and antitumor properties nih.gov

Anti-inflammatory effects researchgate.net

Antihypertensive and calcium channel blocking activity researchgate.net

Antiviral, including anti-HIV, activity researchgate.net

Antioxidant capabilities researchgate.net

This wide range of activities has made the 1,4-benzothiazine nucleus a focal point for the design and synthesis of new therapeutic agents. nih.gov The versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its biological activity. rsc.orgnih.gov

Overview of Ethyl 4H-1,4-Benzothiazine-2-Carboxylate and Related Structural Analogues

This compound is characterized by the presence of an ethyl carboxylate group at the 2-position of the 4H-1,4-benzothiazine core. The "4H" designation indicates the position of the hydrogen atom on the nitrogen of the thiazine ring.

While specific research focusing solely on the unsubstituted this compound is not extensively documented in publicly available literature, a significant body of work exists for its closely related structural analogues. These analogues often feature substituents on the benzene ring or at the 3-position of the thiazine ring.

Compound NameKey Structural Difference from Parent CompoundNotable Research Findings
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylateMethyl group at the 3-positionInvestigated for potential antimicrobial, antifungal, and anti-inflammatory properties. ontosight.ai Its synthesis typically involves the condensation of 2-aminothiophenol (B119425) with ethyl acetoacetate (B1235776). researchgate.net
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylateMethyl group at the 3-position and a chlorine atom at the 7-position of the benzene ringThe synthesis and molecular structure have been confirmed by single-crystal X-ray diffraction. researchgate.net This provides valuable insight into the bond angles and lengths of the 1,4-benzothiazine core.

The synthesis of this compound is expected to follow established routes for this class of compounds. A common and versatile method is the reaction of 2-aminothiophenol with an appropriate three-carbon electrophile, such as ethyl bromopyruvate or ethyl 2-chloroacetoacetate. beilstein-journals.orgnih.gov This reaction proceeds via an initial S-alkylation of the thiophenol, followed by an intramolecular cyclization through the reaction of the amino group with the carbonyl functionality.

Historical Development and Evolution of Research on 1,4-Benzothiazines

The exploration of benzothiazine chemistry has a rich history, with early investigations laying the groundwork for the extensive research seen today. While the first synthesis of a benzothiazine derivative dates back to the early 20th century, significant interest in the 1,4-benzothiazine scaffold grew in the mid-20th century, driven by the discovery of the pharmacological properties of related phenothiazines. nih.gov

The evolution of research in this area can be broadly categorized into several phases:

Early Synthetic Explorations: Initial research focused on the development of fundamental synthetic methodologies for constructing the 1,4-benzothiazine ring system. The condensation of 2-aminothiophenols with various electrophiles emerged as a key strategy. rsc.orgnih.gov

Investigation of Biological Activity: With the establishment of reliable synthetic routes, researchers began to explore the biological potential of 1,4-benzothiazine derivatives. This led to the discovery of a wide array of pharmacological activities, as mentioned previously. rsc.orgnih.govresearchgate.net

Modern Synthetic Advancements: More recent research has focused on the development of more efficient, green, and regioselective synthetic methods. rsc.orgnih.gov This includes the use of microwave irradiation, ultrasound, and various catalysts to improve reaction yields and reduce reaction times. cbijournal.com The synthesis of diverse libraries of 1,4-benzothiazine derivatives for high-throughput screening has also become a prominent area of research.

The ongoing research into 1,4-benzothiazines and their derivatives, including this compound, continues to be an active and promising area of chemical and medicinal research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2S B2796260 ethyl 4H-1,4-benzothiazine-2-carboxylate CAS No. 21464-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4H-1,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMRXJDVGIZINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4h 1,4 Benzothiazine 2 Carboxylate and Its Derivatives

Classical Approaches to 4H-1,4-Benzothiazine Ring Formation

The classical and most prevalent methods for constructing the 4H-1,4-benzothiazine ring system involve several key strategies. These approaches are foundational in organic synthesis and provide access to a wide array of derivatives.

Cyclocondensation of 2-Aminobenzenethiols with Beta-Ketoesters and Beta-Dicarbonyl Compounds

A widely employed and effective method for the synthesis of 4H-1,4-benzothiazine derivatives is the cyclocondensation of 2-aminobenzenethiols with β-ketoesters or β-dicarbonyl compounds. This reaction can be carried out under various conditions, including neat (solvent-free) reactions and microwave irradiation, often resulting in high yields of the desired products. The reaction of substituted 2-aminobenzenethiols with β-ketoesters and β-dicarbonyl compounds has been shown to produce 1,4-benzothiazines in yields of 85–96%. Microwave-assisted synthesis, in particular, offers the advantages of short reaction times and simple work-up procedures.

One study demonstrated the synthesis of a series of 2,3-disubstituted 4H-1,4-benzothiazines through the neat reaction of substituted aminothiols with β-ketoesters. The reaction between 2-aminobenzenethiol and ethyl acetoacetate (B1235776) is a key example of this methodology. Another approach involves the condensation and oxidative cyclization of 2-aminobenzenethiol with β-diketones in dimethyl sulfoxide (B87167) (DMSO). Green chemistry methods have also been developed, such as the oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyl compounds using a catalytic amount of hydrazine (B178648) hydrate (B1144303) without a solvent.

ReactantsConditionsProductYield
Substituted 2-aminobenzenethiols and β-ketoesters/β-dicarbonyl compoundsNeat reaction1,4-Benzothiazines85-96%
2-Aminobenzenethiol and β-diketone/β-ketoesterMicrowave irradiation, DMF4H-1,4-BenzothiazinesHigh
2-Aminobenzenethiols and 1,3-dicarbonyl compoundsHydrazine hydrate, solvent-free2,3-Disubstituted-1,4-benzothiazines83-96%

Oxidative Cyclization Reactions in 1,4-Benzothiazine Synthesis

Oxidative cyclization is a key strategy in the synthesis of 1,4-benzothiazines. This method often involves the in situ oxidation of 2-aminobenzenethiol to its disulfide dimer, which then reacts with a suitable substrate. For instance, the condensation of 2-aminobenzenethiols with β-dicarbonyl compounds in DMSO involves an oxidative cyclization step. The reaction is believed to proceed via an enaminoketone intermediate.

Another example is the oxidative cyclization of 2-aminobenzenethiol with 1,3-dicarbonyl compounds using a catalytic amount of hydrazine hydrate in the absence of a solvent, which affords 2,3-disubstituted-1,4-benzothiazines in high yields. Furthermore, an oxidative cyclization of Morita–Baylis–Hillman (MBH) ketones with 2-aminothiophenol (B119425) in the presence of cesium carbonate has been reported to produce 2,2-disubstituted dihydro-1,4-benzothiazines. This reaction involves an aza-Michael addition followed by an oxidative annulation.

ReactantsOxidant/CatalystProduct
2-Amino 3/5-chlorobenzenethiol and β-diketonesDMSO5/7-chloro-4H-1,4-benzothiazines
2-Aminobenzenethiols and 1,3-dicarbonyl compoundsHydrazine hydrate2,3-Disubstituted-1,4-benzothiazines
Morita–Baylis–Hillman ketones and 2-aminothiophenolCs2CO32,2-Disubstituted dihydro-1,4-benzothiazines

Reactions Involving Alpha-Haloketones and Alpha-Haloesters

The reaction of 2-aminobenzenethiol with α-haloketones or α-haloesters is a common method for preparing 1,4-benzothiazines. This approach typically involves a cyclocondensation reaction. For example, the reaction of 2-aminobenzenethiol with ethyl 2-chloroacetoacetate in ethanol (B145695) has been reported. Similarly, 2H-benzo[b]thiazin-3(4H)-one derivatives can be synthesized from the reaction of 2-aminobenzenethiols with ethyl 2-bromoalkanoates, 2-chloroacetic acid, or diethyl 2-bromo-2-methylmalonate. A one-pot synthesis of 1,4-benzothiazines has been achieved through the ring expansion of 1,3-benzothiazolium cations with α-haloketones under ultrasonication with sodium hydroxide (B78521).

2-Aminobenzenethiol Derivativeα-Halo CompoundProduct
2-AminobenzenethiolEthyl 2-chloroacetoacetate4H-1,4-Benzothiazine derivative
2-AminobenzenethiolsEthyl 2-bromoalkanoates2H-Benzo[b]thiazin-3(4H)-one derivative
1,3-Benzothiazolium cationsα-Haloketones1,4-Benzothiazine derivatives

Synthesis from Gem-Dicyanoepoxides

A facile and regioselective synthesis of 1,4-benzothiazines has been developed using α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol. The reaction can be performed with or without the presence of hydrochloric acid in the reaction medium. The mechanism involves the regioselective opening of the epoxide ring by the sulfur atom of 2-aminothiophenol, followed by the attack of the nitrogen atom. This leads to the formation of alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b]thiazine-3-carboxylates. When 2-aminothiophenol hydrochloride is used, the reaction proceeds through a halohydrin intermediate to yield alkyl 2-hydroxy-3-aryl-3,4-dihydro-2H-benzo[b]thiazine-2-carboxylates.

ReactantsConditionsProduct
α-Cyano α-alkoxy carbonyl epoxides and 2-aminothiophenolAcetonitrile, refluxAlkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b]thiazine-3-carboxylate
α-Cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol hydrochlorideAcetonitrile, refluxAlkyl 2-hydroxy-3-aryl-3,4-dihydro-2H-benzo[b]thiazine-2-carboxylate

Coupling of Aminothiols with Bromopyruvates

The coupling of aminothiols with bromopyruvates is a direct route to certain 4H-benzo[b]thiazine-3-carboxylic acid derivatives. This method has been utilized for the synthesis of these specific benzothiazine compounds. However, it has been noted that benzothiazine derivatives with a carboxylic function at the C-3 position can exhibit low stability under both acidic and basic conditions, which can complicate their synthetic utility.

Utilization of 2,2-Disulfanediyldianilines in Synthetic Pathways

The dimer of 2-aminobenzenethiol, 2,2'-disulfanediyldianiline, is a key intermediate in several synthetic routes to 1,4-benzothiazines. This disulfide is often formed in situ from the corresponding aminothiol. The synthesis of 2,3-disubstituted 4H-benzo-1,4-thiazines can be achieved through the reaction of 2,2'-disulfanediyldianilines with various carbonyl or carboxyl compounds. A facile synthesis of 1,4-benzothiazines involves the nucleophilic substitution at the S-S bond of 2,2′-disulfanediyldianiline by β-keto esters, dimethyl malonate, and 1,3-diketones in the presence of triethylamine, followed by cyclization.

Modern and Sustainable Synthetic Strategies

The synthesis of ethyl 4H-1,4-benzothiazine-2-carboxylate and its derivatives has evolved significantly, with a modern emphasis on developing sustainable and efficient methodologies. These strategies align with the principles of green chemistry by minimizing waste, reducing reaction times, and employing less hazardous substances. Advanced techniques such as microwave-assisted synthesis, solvent-free conditions, ultrasound irradiation, and various catalytic systems have been instrumental in creating more environmentally benign pathways to this important heterocyclic scaffold. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. nih.gov This technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to minutes and improve product yields. nih.govchemicaljournals.com

In the synthesis of 4H-1,4-benzothiazine derivatives, MAOS is frequently employed in the condensation reaction between 2-aminobenzenethiols and β-ketoesters, such as ethyl acetoacetate. tsijournals.com The reaction can be performed under various conditions, including solvent-free environments or with the use of solid supports like basic alumina (B75360), which further enhances the efficiency and eco-friendliness of the process. tsijournals.comnih.gov For instance, the condensation of 2-aminobenzenethiol with β-ketoesters under microwave irradiation on a basic alumina support has been shown to produce substituted 4H-1,4-benzothiazines in high yields within minutes. tsijournals.com Another approach involves using a catalytic amount of an energy transfer agent like dimethylformamide (DMF) in solvent-free microwave conditions to achieve high yields. researchgate.net Research has demonstrated that reacting substituted 2-aminothiophenols with β-ketoesters under microwave irradiation without any catalyst can yield 1,4-benzothiazines in 85–96% yield in just 2–4 minutes. researchgate.net

ReactantsCatalyst/SupportSolventPower/TimeYield (%)Reference
2-Aminobenzenethiols, β-KetoestersBasic AluminaSolvent-free- / 6-11 min69-85 nih.gov
2-Aminobenzenethiols, β-KetoestersNoneNone (Neat)- / 2-4 min85-96 researchgate.net
o-Aminothiophenol, β-KetoestersNoneDMSO- / -- orientjchem.org
2-Aminobenzenethiol, DiketonesBasic AluminaSolvent-free- / -High tsijournals.com
2-Aminobenzenethiols, β-KetoestersHydrazine Hydrate (catalyst), DMF (energy transfer agent)Solvent-free- / -High researchgate.net

Solvent-Free Reaction Conditions for Green Chemistry Principles

Adhering to the principles of green chemistry, solvent-free reaction conditions represent a significant advancement in the synthesis of 1,4-benzothiazines. eurekaselect.com By eliminating volatile organic solvents, these methods reduce environmental pollution, lower costs, and simplify product isolation procedures. kjscollege.com

Solvent-free synthesis of this compound derivatives is often achieved through the direct reaction of 2-aminobenzenethiols with 1,3-dicarbonyl compounds. researchgate.net These "neat" reactions can be promoted by various energy sources, most notably microwave irradiation, which provides the necessary activation energy efficiently and quickly. researchgate.netresearchgate.net One highly effective method involves the oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyls using a catalytic amount of hydrazine hydrate, which proceeds to completion in just 10 minutes and yields the desired products in high yields (83–96%). nih.gov

The combination of solvent-free conditions with microwave assistance has proven particularly synergistic. When a mixture of 2-aminothiophenols and β-keto esters is irradiated with microwaves on a solid support like basic alumina, the reaction proceeds rapidly to give 4H-benzo-1,4-thiazines in yields ranging from 69% to 85% in under 11 minutes. nih.gov Even without a solid support, the neat reaction of the solid reactants under microwave heating is highly effective, demonstrating the robustness of this green methodology. researchgate.net

ReactantsCatalyst/Energy SourceReaction TimeYield (%)Reference
2-Aminobenzenethiols, 1,3-DicarbonylsHydrazine Hydrate10 min83-96 nih.gov
2-Aminothiophenols, β-KetoestersMicrowave Irradiation / Basic Alumina6-11 min69-85 nih.gov
Substituted Aminothiols, β-KetoestersMicrowave Irradiation (Neat)2-4 min85-96 researchgate.net
2-Aminobenzenethiols, β-Diketones/β-KetoestersMicrowave Irradiation / DMF (catalytic)-High researchgate.net

Ultrasound-Irradiation Enhanced Synthesis (Sonochemistry)

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of 1,4-benzothiazine derivatives. ekb.eg The phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. ekb.eg This collapse generates localized "hot spots" with extremely high temperatures and pressures, which can significantly accelerate reaction rates. ekb.eg

The use of ultrasound irradiation has been shown to improve yields, shorten reaction times, and increase the purity of 1,4-benzothiazine products. orientjchem.org This technique is versatile and has been successfully applied to various steps in the synthesis of the benzothiazine core. For example, the initial synthesis of 2-carboethoxy-3-methyl-7-substituted-1,4-benzothiazine from 2-amino-5-substituted thiophenol and ethyl-α-chloroacetoacetate benefits from sonication. orientjchem.org Furthermore, ultrasound can be combined with other green techniques, such as biocatalysis. The synthesis of 4H-benzo-1,4-thiazines via a baker's yeast-catalyzed reaction between 2-aminothiophenols and 1,3-dicarbonyl compounds is significantly accelerated under ultrasonic irradiation. nih.govacgpubs.org This combination of methods highlights the potential for developing highly efficient and sustainable synthetic protocols. orientjchem.org

ReactantsCatalyst/ConditionsKey AdvantagesYield (%)Reference
2-Amino-5-substituted thiophenol, Ethyl-α-chloroacetoacetateUltrasound IrradiationReduced reaction time, increased purity- orientjchem.org
2-Aminothiophenols, 1,3-Dicarbonyl compoundsBaker's Yeast, Methanol (B129727), Ultrasound IrradiationSignificant acceleration51-82 nih.govacgpubs.org
2-Aminothiophenol, AldehydesSulfated tungstate, Solvent-free, Ultrasound IrradiationFast reaction, excellent yields, catalyst recyclabilityExcellent kjscollege.com

Biocatalytic Transformations (e.g., Yeast-Catalyzed Reactions)

Biocatalysis offers a highly selective and environmentally friendly approach to organic synthesis, utilizing enzymes or whole-cell systems to catalyze chemical transformations under mild conditions. For the synthesis of 1,4-benzothiazines, baker's yeast (Saccharomyces cerevisiae) has been successfully employed as an effective whole-cell biocatalyst. researchgate.net

The yeast-catalyzed reaction involves the condensation of 2-aminothiophenols with various 1,3-dicarbonyl compounds. nih.gov Typically conducted in a mild solvent like methanol, this method produces the corresponding 4H-benzo-1,4-thiazines in good yields, ranging from 51% to 82%. nih.gov A key advantage of using a biocatalyst like baker's yeast is its ability to perform complex transformations with high specificity, often avoiding the need for protecting groups and reducing the formation of byproducts. The reaction can be further enhanced by combining it with other green technologies, such as ultrasound irradiation, which accelerates the biocatalytic process. nih.govacgpubs.org This integrated approach exemplifies a modern, sustainable strategy for constructing the benzothiazine scaffold.

Metal-Catalyzed Intramolecular Cyclizations (e.g., Copper-Catalyzed Amination)

Metal-catalyzed reactions, particularly those involving copper, provide an efficient route for the construction of the 1,4-benzothiazine ring system through intramolecular C-S and C-N bond formation. An effective strategy is the copper-mediated Ullmann coupling reaction, which facilitates the synthesis of 1,4-benzothiazine derivatives from readily available starting materials. nih.gov

This approach involves the reaction of a precursor like 2-bromothiophenol (B30966) with an N-alkyl-substituted chloroacetamide. nih.gov In the presence of a copper catalyst, such as copper(II) acetylacetonate (B107027) (Cu(acac)₂), and a base like potassium carbonate (K₂CO₃), a cascade of C-S and C-N coupling reactions occurs, leading to the formation of the desired 1,4-benzothiazine ring. The reaction is typically carried out in a solvent like DMF at elevated temperatures. This method allows for the synthesis of a range of N-substituted 1,4-benzothiazine derivatives with yields reported between 17% and 82%, demonstrating the utility of copper catalysis in forming the core heterocyclic structure. nih.gov

Application of Ionic Liquids in 1,4-Benzothiazine Synthesis

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green alternatives to volatile organic solvents in chemical synthesis. benthamdirect.com Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive media for a variety of organic reactions, including the synthesis of heterocyclic compounds like 1,4-benzothiazines. rsc.org

In the context of 1,4-benzothiazine synthesis, ionic liquids can function as both the solvent and the catalyst, facilitating the reaction and simplifying product recovery. rsc.org The charged nature of ILs makes them particularly effective at absorbing microwave energy, which can lead to faster and more efficient reactions when used in MAOS. nih.gov While specific protocols for the synthesis of this compound in ionic liquids are still emerging, the application of ILs in the synthesis of the broader benzothiazole (B30560) and thiazole (B1198619) families is well-established. nih.govresearchgate.net For example, Brønsted acidic ionic liquids have been used to catalyze the condensation of o-aminothiophenols with aldehydes at room temperature under solvent-free conditions, showcasing a green and efficient protocol. researchgate.net The use of ILs can lead to improved catalytic activity and allows for the recycling of the catalyst/solvent system, further enhancing the sustainability of the synthesis. scispace.com

Strategies for Functionalization and Derivatization

The oxidation of the sulfide (B99878) linkage in 4H-1,4-benzothiazines to the corresponding sulfones (1,1-dioxides) represents a significant derivatization strategy. researchgate.net This transformation not only alters the geometry and electronic properties of the heterocyclic ring but also often leads to enhanced biological activity. The resulting 4H-1,4-benzothiazine-1,1-dioxides are an important class of compounds in medicinal chemistry. researchgate.netnih.gov

A widely employed and effective method for this oxidation involves the use of 30% hydrogen peroxide in glacial acetic acid. researchgate.netnih.govnih.gov The parent 4H-1,4-benzothiazine is typically refluxed with these reagents, leading to the formation of the 1,1-dioxide derivative. eurjchem.comresearchgate.net This method is valued for its reliability and straightforward procedure. The conversion of the sulfide to a sulfone group introduces a strong electron-withdrawing moiety, which can significantly impact the molecule's interaction with biological targets. The structural change from the folded geometry along the N-S axis in the parent benzothiazine to the more rigid sulfone structure is a key feature of this derivatization.

Table 1: Synthesis of 4H-1,4-Benzothiazine-1,1-Dioxides

Starting Material Oxidizing Agent Solvent Outcome Reference
Substituted 4H-1,4-Benzothiazines 30% Hydrogen Peroxide Glacial Acetic Acid Corresponding 4H-1,4-Benzothiazine-1,1-dioxides (sulfones) nih.gov, eurjchem.com, nih.gov

The ester functional group at the C-2 position of this compound serves as a versatile handle for further derivatization. One common strategy is its conversion into a carbohydrazide (B1668358) moiety, which can then be transformed into various other functional groups, including thiosemicarbazides. These moieties are known to be important pharmacophores in many biologically active compounds.

The synthesis of 4H-1,4-benzothiazine-2-carbohydrazides is typically achieved by reacting the corresponding ethyl ester with hydrazine hydrate in an alcoholic solvent, such as ethanol. jocpr.com The reaction is often catalyzed by a few drops of concentrated sulfuric acid and proceeds under reflux conditions. jocpr.com

Subsequently, the resulting carbohydrazide can be converted into a thiosemicarbazide (B42300) derivative. This is accomplished by reacting the carbohydrazide with various aryl isothiocyanates. jocpr.com This two-step process allows for the introduction of a diverse range of substituents via the aryl isothiocyanate, yielding a library of 2-[3-methyl-7-substituted-4H-1,4-benzothiazine-2-yl]-N-(aryl)hydrazine carbothiamide derivatives. jocpr.com These thiosemicarbazides are also valuable intermediates for synthesizing other heterocyclic systems, such as 1,3,4-thiadiazoles, through intramolecular cyclization. jocpr.com

Table 2: Synthesis of Carbohydrazide and Thiosemicarbazide Derivatives

Step Reactants Reagents/Conditions Product Reference
1 Ethyl 3-methyl-7-substituted-4H-1,4-benzothiazine-2-carboxylate Hydrazine hydrate (99%), conc. H₂SO₄ (cat.), Ethanol, Reflux 3-methyl-7-substituted-4H-1,4-benzothiazine-2-carbohydrazide jocpr.com
2 4H-1,4-benzothiazine-2-carbohydrazide, Aryl isothiocyanate Ethanol, Reflux 2-[4H-1,4-benzothiazine-2-yl]-N-(aryl)hydrazine carbothiamide (Thiosemicarbazide) jocpr.com

N-Glycosylation of the 4H-1,4-benzothiazine core is another important derivatization technique, leading to the formation of ribofuranoside derivatives. These nucleoside analogues are of interest due to their potential biological activities. The synthesis involves the reaction of a 4H-1,4-benzothiazine with a protected sugar derivative.

The common procedure utilizes β-D-ribofuranose-1-acetate-2,3,5-tribenzoate as the sugar donor. nih.govnih.govresearchgate.net The 4H-1,4-benzothiazine acts as the base in this reaction, with the nitrogen atom at the 4-position serving as the nucleophile that displaces the acetate (B1210297) group at the anomeric carbon of the ribose sugar. nih.goveurjchem.com This reaction leads to the formation of a new N-glycosidic bond, affording the corresponding ribofuranoside. The benzoyl protecting groups on the sugar moiety can be removed in a subsequent step if desired. This synthetic route provides access to a novel class of benzothiazine-based nucleoside analogues for further investigation.

Table 3: Synthesis of Ribofuranoside Derivatives

Benzothiazine Substrate Sugar Donor Outcome Reference
Substituted 4H-1,4-Benzothiazines β-D-ribofuranosyl-1-acetate-2,3,5-tribenzoate N-ribofuranoside derivatives of 4H-1,4-benzothiazines nih.gov, nih.gov, researchgate.net

The Mannich reaction is a three-component condensation reaction that provides a powerful method for introducing an aminomethyl group into a molecule. oarjbp.com It involves an active hydrogen-containing compound, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov In the context of 1,4-benzothiazines, this reaction can be used to synthesize Mannich bases, which are valuable intermediates and have shown a wide range of biological activities.

Research has demonstrated the synthesis of Mannich bases from 1,4-thiazine derivatives. For example, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl) acetic acid has been used as the active hydrogen-containing substrate. researchgate.net This compound is reacted with formaldehyde (B43269) and various sulfa drugs (acting as the amine component) with continuous stirring at elevated temperatures (70-75°C) for several hours. researchgate.net The reaction results in the formation of new Mannich bases where the sulfa drug moiety is linked to the benzothiazine core through a methylene (B1212753) bridge. This methodology highlights the utility of the Mannich reaction for creating complex derivatives by linking two different bioactive scaffolds.

Table 4: Example of Mannich Base Synthesis with a 1,4-Thiazine Derivative

Substrate Aldehyde Amine Component Product Type Reference
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl) acetic acid Formaldehyde Sulfa drugs (e.g., Sulfamethoxazole) Mannich bases of 1,4-thiazine researchgate.net

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the 4H-1,4-benzothiazine ring system, which is critical for structure-activity relationship studies. While direct C-H functionalization on the this compound is not extensively detailed, methods applied to analogous heterocyclic systems can provide insight into potential strategies.

One approach involves the regioselective opening of functionalized epoxides with 2-aminothiophenol. acgpubs.org The reaction between 2-aminothiophenol and α-cyano α-alkoxy carbonyl epoxides proceeds via a regioselective attack of the sulfur atom on the epoxide ring, followed by intramolecular cyclization, leading to highly functionalized 1,4-benzothiazines. acgpubs.org

For pre-formed aromatic heterocyclic systems, directed metalation followed by reaction with an electrophile is a powerful tool for regioselective functionalization. For instance, the dilithiation of N-substituted dithienothiazines, an analogous system, allows for the controlled introduction of functional groups at specific positions. mdpi.com Similarly, iridium-catalyzed C-H borylation has been used for the regioselective functionalization of 2,1,3-benzothiadiazole, enabling access to versatile building blocks for further derivatization. nih.gov These advanced techniques suggest that directed C-H activation or metalation could be viable strategies for the regioselective functionalization of the benzene (B151609) ring of the 4H-1,4-benzothiazine core.

Table 5: Overview of Regioselective Functionalization Strategies

Strategy Description Example System Potential Application Reference
Epoxide Ring Opening Regioselective attack of 2-aminothiophenol on epoxides followed by cyclization. α-cyano α-alkoxy carbonyl epoxides Synthesis of highly substituted 1,4-benzothiazines. acgpubs.org
Directed Metalation Use of directing groups to achieve regioselective lithiation and subsequent functionalization. Dithieno nih.govnih.govthiazines Introduction of substituents at specific positions of the aromatic ring. mdpi.com
C-H Borylation Transition-metal-catalyzed borylation of C-H bonds to create versatile borylated intermediates. 2,1,3-Benzothiadiazole Regioselective installation of functional groups on the benzothiazine core. nih.gov

Spectroscopic and Structural Characterization of Ethyl 4h 1,4 Benzothiazine 2 Carboxylate Systems

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. While a complete IR spectrum for the unsubstituted ethyl 4H-1,4-benzothiazine-2-carboxylate is not extensively reported, detailed analyses of closely related derivatives, such as ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate, provide significant insight into the characteristic vibrational frequencies of this structural scaffold. researchgate.net

The key functional groups of the this compound system give rise to distinct and identifiable absorption bands. The N-H group of the thiazine (B8601807) ring typically exhibits a stretching vibration in the region of 3300-3400 cm⁻¹. The carbonyl (C=O) group of the ethyl ester is one of the most prominent features, appearing as a strong absorption band. In a representative derivative, this band was observed at 1635 cm⁻¹. researchgate.net This frequency is somewhat lower than that of a typical saturated ester, which may be attributed to the electronic effects of the heterocyclic system and potential intermolecular hydrogen bonding in the solid state.

The aromatic benzene (B151609) ring gives rise to characteristic C=C stretching vibrations, which are typically observed in the 1575-1600 cm⁻¹ range. Finally, the C-O stretching vibrations of the ester group can be identified in the fingerprint region, with bands appearing around 1260-1300 cm⁻¹. researchgate.net

Table 1: Characteristic IR Absorption Bands for the this compound Scaffold (Based on a Substituted Derivative)

Frequency (cm⁻¹) Vibration Type Functional Group
3340 N-H Stretch Amine (Thiazine Ring)
1635 C=O Stretch Ester Carbonyl
1600, 1575 C=C Stretch Aromatic Ring
1300, 1260 C-O Stretch Ester

Data derived from ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of this compound, each distinct proton or group of equivalent protons gives rise to a signal with a characteristic chemical shift (δ), multiplicity, and integration value.

The ethyl ester group is readily identified by two signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons.

The protons on the benzene portion of the benzothiazine ring typically appear as a complex multiplet in the aromatic region of the spectrum (approximately 6.5-7.5 ppm). The exact chemical shifts and coupling patterns depend on the substitution pattern of the ring. The proton at the C2 position of the thiazine ring would likely appear as a singlet. The N-H proton of the thiazine ring is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₂CH₃ ~1.3 Triplet 3H
-OCH₂CH₃ ~4.2 Quartet 2H
C2-H Variable (Singlet) Singlet 1H
Aromatic-H ~6.5 - 7.5 Multiplet 4H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The ester carbonyl carbon (C=O) is typically found far downfield, generally in the range of 160-170 ppm. The carbons of the aromatic ring resonate between approximately 115 and 145 ppm. The carbon atom at the C2 position, being adjacent to both a sulfur atom and the ester group, would have a distinct chemical shift. The two carbons of the ethyl group are found upfield, with the methylene carbon (-OCH₂) appearing around 60-62 ppm and the terminal methyl carbon (-CH₃) appearing around 14-15 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-OCH₂C H₃ ~14
-OC H₂CH₃ ~61
Thiazine Ring Carbons Variable
Aromatic Ring Carbons ~115 - 145

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are often necessary for unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also help delineate the coupling relationships between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the chemical shifts of the -OCH₂, -CH₃, and each of the aromatic C-H carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (molecular formula C₁₁H₁₁NO₂S), the calculated molecular weight is 221.28 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 221.

The fragmentation pattern is highly characteristic of the structure. For ethyl esters, a common fragmentation pathway is the loss of the ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da. This would result in a significant fragment ion at m/z = 176 (M - 45). Another common pathway is the McLafferty rearrangement, if sterically possible. Further fragmentation of the benzothiazine ring would also produce a series of characteristic lower-mass ions. researchgate.net

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/z Value Identity Description
221 [M]⁺ Molecular Ion
176 [M - C₂H₅O]⁺ Loss of the ethoxy radical

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the conformation and intermolecular interactions of the molecule in a crystal lattice.

While the crystal structure for the parent this compound is not described in the reviewed literature, a detailed analysis of the closely related derivative, ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate, has been performed. researchgate.net This analysis reveals that the 1,4-benzothiazine molecule is not planar but is folded along the N-S axis, a common feature for this heterocyclic system.

The study also confirmed the formation of intermolecular hydrogen bonds. Specifically, the N-H group of the thiazine ring acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of the ester group on an adjacent molecule. This N–H···O=C interaction links the molecules into chains within the crystal lattice. researchgate.net Such interactions are crucial for understanding the solid-state packing and physical properties of the compound.

Table 5: Representative Crystallographic Data for an this compound Derivative

Parameter Value
Compound Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate
Chemical Formula C₁₂H₁₂ClNO₂S
Crystal System Monoclinic
Space Group C2/c

Data from Gupta, R. et al. (2005). researchgate.net

Determination of Bond Lengths and Angles

Specific bond lengths and angles for this compound have not been reported. X-ray crystallographic studies on derivatives such as ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate and ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate reveal the influence of substituents on the geometry of the benzothiazine core. For a precise and accurate representation, crystallographic analysis of the unsubstituted title compound would be necessary.

Analysis of Conformational Features and Tautomerism

The 4H-1,4-benzothiazine ring system is known to adopt a non-planar conformation, often described as a boat or twisted-boat conformation. This is a common feature observed in various derivatives. The presence of the 4H proton suggests a stable tautomeric form, though the potential for tautomerism in the broader class of benzothiazines is a subject of interest. Without specific spectroscopic or computational studies on this compound, a definitive analysis of its conformational preferences and tautomeric equilibrium cannot be provided.

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

Intermolecular interactions are crucial in determining the packing of molecules in the solid state. In derivatives of 4H-1,4-benzothiazine, hydrogen bonding involving the N-H group and carbonyl functionalities, as well as π-stacking interactions between the benzene rings, are commonly observed. For this compound, it can be hypothesized that the N-H group would act as a hydrogen bond donor, and the ester carbonyl group as an acceptor. The aromatic ring would also be available for π-stacking interactions. However, without experimental crystal structure data, the specific nature and geometry of these interactions remain speculative.

Elemental Composition Analysis

Experimentally determined elemental composition data for this compound is not available in the searched literature. The theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₁NO₂S.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01111132.12159.71%
HydrogenH1.0081111.0885.01%
NitrogenN14.007114.0076.33%
OxygenO15.999231.99814.46%
SulfurS32.06132.0614.49%
Total 221.274 100.00%

Mechanistic Investigations of Chemical Reactions Involving Ethyl 4h 1,4 Benzothiazine 2 Carboxylate

Elucidation of Cyclocondensation Reaction Pathways

The most prevalent method for synthesizing the 1,4-benzothiazine core involves the cyclocondensation of 2-aminothiophenol (B119425) (2-ATP) with a 1,3-dicarbonyl compound, such as a β-ketoester like ethyl acetoacetate (B1235776). beilstein-journals.orgnih.gov The mechanism of this reaction is a well-established pathway that proceeds through several key steps.

The reaction is initiated by the nucleophilic attack of the amino group of 2-ATP on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms an imine intermediate, which then tautomerizes to a more stable enamine form. nih.gov The subsequent step involves an intramolecular nucleophilic attack by the thiol group onto the second carbonyl carbon, leading to the cyclization and formation of the six-membered thiazine (B8601807) ring. Dehydration of this cyclic intermediate yields the final 1,4-benzothiazine product. nih.gov Various catalysts and reaction conditions can be employed to facilitate this process, including the use of solvents like methanol (B129727) or conducting the reaction neat, sometimes accelerated by microwave irradiation. nih.govresearchgate.net

A summary of reagents and conditions for cyclocondensation is presented below.

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
2-Aminothiophenol (2-ATP)1,3-Dicarbonyl CompoundsGraphene Oxide, Solvent-free1,4-Benzothiazine derivatives nih.gov
2-Aminothiophenol (2-ATP)β-KetoestersBasic alumina (B75360), Microwave irradiation4H-Benzo-1,4-thiazines nih.gov
2-Aminothiophenol (2-ATP)AcetylacetoneMethanol, Room Temperature1-(3-methyl-4H-benzo researchgate.netrsc.orgthiazin-2-yl) ethenone nih.gov
2-Aminothiophenol (2-ATP)Ethyl acetoacetateNeat reaction, Microwave heatingEthyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate researchgate.net

Understanding Oxidative Cyclization Mechanisms

Oxidative cyclization represents an alternative and efficient pathway to 1,4-benzothiazines, often proceeding under milder conditions. eurjchem.com In these mechanisms, an oxidizing agent is used to facilitate the ring-closure step. A common approach involves the reaction of 2-ATP with 1,3-dicarbonyl compounds in the presence of an oxidant like dimethyl sulfoxide (B87167) (DMSO), iodine (I2), or molecular oxygen. nih.govresearchgate.net

Several mechanistic pathways are proposed for oxidative cyclization:

Disulfide Intermediate Pathway: In many cases, the first step is the oxidation of 2-aminothiophenol to its corresponding disulfide, bis(o-aminophenyl)disulfide. nih.gov This disulfide then reacts with the 1,3-dicarbonyl compound to form an enamine intermediate. The crucial step is the subsequent intramolecular cyclization, which occurs via the cleavage of the S–S bond, leading to the formation of the 1,4-benzothiazine ring. nih.gov

Direct Oxidative C-H/S-H Annulation: Some methods involve a cascade reaction where the oxidant facilitates a direct C-H sulfenylation. For instance, in an iodine-catalyzed reaction between N,N-dimethyl enaminones and 2-ATP, the mechanism is thought to involve transamination to form an NH-enaminone, which rearranges and undergoes C-H iodination. This is followed by intramolecular nucleophilic substitution and tautomerization to yield the final product. nih.gov

Radical Pathways: Mechanistic studies involving iodide catalysis for alkene sulfenoamination have suggested that both thiiranium (ionic) and thiyl radical pathways are plausible for the formation of the benzothiazine ring. utoledo.edu

The choice of oxidant and catalyst system is critical in determining the reaction pathway and efficiency. nih.govresearchgate.net

ReactantsOxidant/CatalystProposed IntermediateReference
2-ATP, 1,3-Dicarbonylsm-CPBA/2-IBXDisulfide (V) nih.gov
2-ATP, 1,3-DicarbonylsDMSODisulfide (V), Enamine (X) nih.gov
2-ATP, EnaminonesI2 / AirNH–enaminone (I), Methylene (B1212753) imine (II) nih.gov
2-ATP, StyreneNBS / CPBPhenacyl bromides nih.gov

Mechanistic Aspects of Ring Expansion Reactions

The 1,4-benzothiazine skeleton can also be synthesized via ring expansion reactions, starting from smaller heterocyclic precursors. One notable example is the base-induced ring expansion of 1,3-benzothiazolium cations. rsc.org When N-amino-2-benzylbenzothiazolium salts are reacted with aldehydes, they can undergo a ring expansion to yield either benzothiadiazines or benzothiazines. researchgate.net

The proposed mechanism for this transformation begins with the reaction of the N-amino group of the benzothiazolium salt with an aldehyde, forming an N-azomethine intermediate. researchgate.net This is followed by the addition of a hydroxide (B78521) anion. A subsequent deprotonation and S-C bond cleavage result in a ring-opened species. This flexible intermediate can then adopt different conformations that lead to intramolecular cyclization, ultimately forming the expanded six-membered 1,4-benzothiazine ring or a seven-membered benzothiadiazine ring, depending on the nature of the aldehyde used. researchgate.net

Conversely, 1,4-benzothiazine derivatives can undergo ring expansion to larger heterocycles. For example, 2-phenylmethylene-2H-1,4-benzothiazin-3(4H)-ones can be converted into 2,3-dihydro-3-oxo-2-phenyl-1,5-benzothiazepin-4(5H)-ones, a seven-membered ring system. This reaction is believed to proceed through an episulphonium ion intermediate. rsc.org

Nucleophilic and Electrophilic Reactivity of the Benzothiazine Core

The reactivity of the 1,4-benzothiazine core is characterized by the interplay between the electron-rich benzene (B151609) ring, the nucleophilic nitrogen and sulfur atoms, and the electrophilic centers within the thiazine ring.

Nucleophilic Reactivity: The sulfur and nitrogen atoms of the 2-aminothiophenol precursor exhibit strong nucleophilicity, which drives the initial cyclization reactions. acgpubs.org The sulfur atom is generally a stronger nucleophile than the nitrogen, which dictates the regioselectivity in reactions with unsymmetrical electrophiles like epoxides. acgpubs.org In the formed benzothiazine ring, the nitrogen atom can still act as a nucleophile in derivatization reactions.

Electrophilic Reactivity: The aromatic ring of the benzothiazine core can undergo electrophilic substitution, although its reactivity is influenced by the substituents present. More significantly, the thiazine ring itself contains electrophilic sites. For instance, some fused 1,4-benzothiazine systems are susceptible to nucleophile-induced ring contraction. beilstein-journals.orgnih.gov In these reactions, a nucleophile attacks an electrophilic carbon in the thiazine ring, leading to the cleavage of an S-C bond. This generates a ring-opened intermediate that can subsequently undergo intramolecular cyclization to form a more stable five-membered 1,3-benzothiazole derivative. beilstein-journals.orgnih.gov

Studies on substituted 2H-1,2,3-benzothiadiazine 1,1-dioxides, which are related structures, have shown that nucleophilic aromatic substitution can occur on the carbocyclic ring, for example, by replacing a chlorine atom with an amine. researchgate.net The success and regiochemistry of such substitutions depend on the existing substituents and the steric environment. researchgate.net

Mechanisms of Derivatization Reactions (e.g., Esterification, Intramolecular Cyclization)

The ethyl 4H-1,4-benzothiazine-2-carboxylate molecule possesses functional groups that are amenable to a variety of derivatization reactions.

Esterification and Related Reactions: The ester group at the C-2 position is a key site for modification. While direct esterification of the corresponding carboxylic acid is possible, the mechanism follows the classic Fischer esterification pathway in the presence of an acid catalyst. masterorganicchemistry.com This involves protonation of the carbonyl oxygen to enhance its electrophilicity, followed by nucleophilic attack from an alcohol. masterorganicchemistry.commdpi.com A series of proton transfer and elimination steps then leads to the formation of a new ester and water. masterorganicchemistry.com However, it has been noted that 4H-benzo[b] researchgate.netrsc.orgthiazine-3-carboxylic acid derivatives can exhibit low stability under both acidic and basic conditions, which can complicate synthetic modifications. nih.gov An alternative to direct coupling is the amidation of the ester or the corresponding acid with amino acids to form peptide conjugates, typically using standard peptide coupling agents. nih.gov

Intramolecular Cyclization: The benzothiazine core and its substituents can participate in intramolecular cyclization reactions to form more complex, fused heterocyclic systems. The specific mechanism depends on the nature of the reacting functional groups. For instance, radical cascade cyclization reactions have been employed with related N-arylacrylamides to construct new ring systems. beilstein-journals.org In one complex transformation, a rearrangement under basic conditions involving a three-membered α-lactam intermediate was proposed to lead to the fusion of benzothiazole (B30560) and benzo researchgate.netrsc.orgoxazin-3(4H)-one moieties through a Favorskii-like rearrangement mechanism. nih.gov

Computational and Theoretical Studies on Ethyl 4h 1,4 Benzothiazine 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of 4H-benzo[b] ontosight.ainih.govthiazine (B8601807) derivatives. Although specific DFT studies focusing solely on ethyl 4H-1,4-benzothiazine-2-carboxylate are not extensively documented, research on the parent 4H-benzo[b] ontosight.ainih.govthiazine-3-carboxylic acid and its derivatives provides valuable insights. For instance, calculations at the ωB97xD/6-31G* level of theory have been employed to determine the optimized geometries of related benzothiazine structures. nih.gov

These calculations are crucial for understanding the distribution of electron density within the molecule. Key parameters derived from DFT studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the charge distribution and help identify electrophilic and nucleophilic sites within the molecule. This information is instrumental in predicting how this compound might interact with other molecules and its potential role in chemical reactions. While detailed studies on the title compound are awaited, the methodologies applied to its analogues suggest that DFT is a viable and informative approach for elucidating its electronic characteristics.

Quantum Chemical Calculations for Molecular Properties and Energetics

Quantum chemical calculations have been instrumental in determining the molecular properties and energetics of compounds structurally related to this compound. A detailed study on the polymorphic forms of a closely related compound, ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, highlights the utility of these methods. nih.gov In that research, quantum chemical calculations were performed to analyze the energies of pairwise interactions between molecules, providing a basis for understanding the differences in their biological properties. nih.gov

These calculations can elucidate various molecular properties, including geometric parameters (bond lengths and angles), dipole moments, and vibrational frequencies. The spatial structure of benzothiazine derivatives is a key determinant of their physical and biological properties. For example, in the case of the aforementioned polymorphic esters, while their spatial structures were nearly identical, their crystal structures and, consequently, their intermolecular interactions, were significantly different. nih.gov

Energetic calculations also allow for the comparison of the stability of different conformations of the molecule. By determining the relative energies of various conformers, it is possible to identify the most stable three-dimensional structure of this compound under different conditions. This information is vital for understanding its behavior in both chemical and biological systems.

Below is a table summarizing typical molecular properties that can be determined through quantum chemical calculations, based on findings for analogous compounds.

PropertyDescriptionSignificance
Optimized Geometry The three-dimensional arrangement of atoms with the lowest energy.Determines the molecule's shape and steric properties.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and electronic excitation energy.
Dipole Moment A measure of the separation of positive and negative charges in a molecule.Influences intermolecular interactions and solubility.
Vibrational Frequencies The frequencies at which the molecule's bonds vibrate.Correlates with infrared spectroscopy data for structural confirmation.
Interaction Energies The energy associated with non-covalent interactions between molecules.Explains crystal packing and binding to biological targets.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions (e.g., Surface Adsorption)

An MD simulation of this compound could model its interaction with a surface, such as a metallic or polymeric material. This would involve placing a virtual model of the molecule near the surface and calculating the forces between all atoms in the system over a series of small time steps. The resulting trajectory would reveal how the molecule approaches, orients itself, and binds to the surface. Key parameters that can be extracted from such simulations include the binding energy, the preferred orientation of the adsorbed molecule, and the nature of the intermolecular forces involved (e.g., van der Waals forces, hydrogen bonding).

These simulations are particularly valuable for applications where surface interactions are critical, such as in the development of coatings, sensors, or drug delivery systems. The insights gained from MD simulations can guide the design of materials with tailored surface properties for specific interactions with benzothiazine derivatives.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction and Ligand-Target Interactions

In silico modeling plays a crucial role in modern drug discovery and materials science by predicting the biological activity and interactions of molecules with specific targets. For the 1,4-benzothiazine scaffold, which is known for a wide range of pharmacological activities, these methods are particularly relevant. nih.gov Although specific SAR studies for this compound are not extensively published, the general principles can be applied.

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. By computationally modifying the structure of this compound (e.g., by adding, removing, or changing functional groups) and calculating the predicted activity of each new analogue, researchers can build a model that relates chemical structure to biological function.

Molecular docking is a common in silico technique used to predict how a ligand (in this case, this compound) binds to the active site of a biological target, such as an enzyme or receptor. This method involves computationally placing the ligand in various orientations and conformations within the binding site and calculating a "docking score" that estimates the binding affinity. For example, molecular docking and subsequent molecular dynamics analyses have been used to investigate the potential of benzothiazole (B30560) derivatives as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Such studies can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

The following table outlines the steps and outcomes of a typical in silico modeling workflow for predicting ligand-target interactions.

StepDescriptionOutcome
Target Identification Selecting a biologically relevant protein target.A 3D structure of the target protein.
Ligand Preparation Generating a 3D model of this compound.An optimized, low-energy conformation of the ligand.
Molecular Docking Predicting the preferred binding mode of the ligand to the target.A ranked list of binding poses and their predicted binding affinities.
Analysis of Interactions Visualizing and analyzing the intermolecular forces between the ligand and the target.Identification of key amino acid residues involved in binding.
SAR Development Correlating structural modifications with changes in predicted binding affinity.A predictive model for designing more potent analogues.

Validation of Theoretical Models with Experimental Data

The reliability of computational and theoretical models hinges on their validation against experimental data. For derivatives of 1,4-benzothiazine, X-ray crystallography has been a cornerstone for validating computationally derived molecular structures. A prime example is the study of the polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, where the molecular and crystal structures determined by X-ray diffraction were in excellent agreement with the computationally optimized geometries. nih.gov

Spectroscopic techniques also play a vital role in validating theoretical models. The vibrational frequencies calculated using quantum chemical methods can be compared with experimental infrared (IR) and Raman spectra. Similarly, calculated NMR chemical shifts can be correlated with experimental NMR data to confirm the proposed structure and electronic environment of the atoms.

The table below summarizes the experimental techniques commonly used to validate theoretical models for compounds like this compound.

Experimental TechniqueValidated Theoretical Parameter
X-ray Crystallography Molecular geometry (bond lengths, angles), conformation, crystal packing.
Infrared (IR) Spectroscopy Vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts, coupling constants.
UV-Vis Spectroscopy Electronic transition energies (related to HOMO-LUMO gap).

By integrating computational predictions with experimental results, a more complete and accurate understanding of the chemical and physical properties of this compound can be achieved.

Structure Activity Relationship Sar Investigations of Ethyl 4h 1,4 Benzothiazine 2 Carboxylate Derivatives in Non Clinical Contexts

Correlating Substituent Effects with Observed Biological Activities (In Vitro)

The biological activity of ethyl 4H-1,4-benzothiazine-2-carboxylate derivatives is profoundly influenced by the nature and position of substituents on both the benzo and thiazine (B8601807) rings. In vitro studies have been instrumental in elucidating these relationships, particularly in the context of anticancer and antimicrobial activities.

For instance, in the realm of anticancer research, a series of 2,3-disubstituted 1,4-benzothiazines were evaluated for their activity against the A-549 lung cancer cell line. These studies revealed that the presence of an unbranched alkyl group attached to the thiazine ring enhanced their anticancer activity. rjeid.comnih.gov Notably, propyl 3-methyl-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine-2-carboxylate demonstrated the highest activity among the synthesized compounds. rjeid.comnih.gov

In another study focusing on colorectal cancer, a series of 1,4-benzothiazine derivatives were tested against the HT-29 human colon cancer cell line. figshare.com The results highlighted that specific substitutions are crucial for potent activity. For example, compounds AR13 and AR15 were identified as being particularly active, with GI₅₀ values below 10 μM. figshare.com This underscores the critical role of substituent selection in achieving desired biological outcomes.

The antimicrobial properties of 1,4-benzothiazine derivatives have also been linked to specific substituent patterns. Studies on various newly synthesized derivatives have demonstrated their efficacy against Gram-positive bacteria such as Bacillus subtilis and Streptococcus lactis. researchgate.net The nature of the substituent at position 3 of the benzothiazine ring has been shown to be a key determinant of antibacterial potency. For example, derivatives bearing a 4'-acetylphenylamino group at this position, when further modified to include a propenone linkage and a pyrimidine (B1678525) ring, exhibited significant antimicrobial activity. researchgate.net

The following interactive table summarizes the in vitro biological activities of selected this compound derivatives, illustrating the impact of various substituents.

Compound IDSubstituentsBiological ActivityCell Line/OrganismKey Findings
3c Propyl ester at C2, Methyl at C3AnticancerA-549 (Lung Cancer)Most active in the series, effectively downregulated pro-inflammatory genes. rjeid.comnih.gov
AR13 Specific substitutions (details proprietary)AnticancerHT-29 (Colon Cancer)High potency with GI₅₀ < 10 μM. figshare.com
AR15 Specific substitutions (details proprietary)AnticancerHT-29 (Colon Cancer)High potency with GI₅₀ < 10 μM. figshare.com
Pyrimidine Derivative 3-[4'-(2"-amino-4"-substituted-phenyl)-pyrimidine-4"-yl)phenylamino]AntimicrobialGram-positive bacteriaSignificant antibacterial activity. researchgate.net

Impact of Electronic and Steric Factors on Bioactivity Profiles

The electronic and steric properties of substituents on the 1,4-benzothiazine scaffold play a pivotal role in modulating the bioactivity profiles of its derivatives. These factors influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.

Electronic Factors: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electron distribution within the benzothiazine ring system. This, in turn, can affect the molecule's ability to participate in crucial interactions such as hydrogen bonding and π-π stacking with biological macromolecules. For instance, in the development of aldose reductase inhibitors based on the 1,2-benzothiazine 1,1-dioxide scaffold, the presence of electron-withdrawing groups like halogens (bromo, fluoro) on the benzyl (B1604629) substituent at the N-2 position was found to be favorable for potent inhibition. nih.gov

Steric Factors: The size and shape of substituents, or steric factors, are critical for ensuring a proper fit of the derivative into the binding site of its target. Bulky substituents can create steric hindrance, preventing optimal interaction, while smaller substituents may not provide sufficient contact to achieve high affinity. The study on anti-lung cancer activity of 1,4-benzothiazines highlighted that an unbranched alkyl group at the thiazine ring was beneficial for activity, suggesting that the size and linearity of this substituent are important for its interaction with the target. nih.govresearchgate.net

Identification of Key Pharmacophoric Features within the Benzothiazine Scaffold

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For 1,4-benzothiazine derivatives, such studies have provided valuable insights into the key features that govern their anticancer effects.

A study focused on developing inhibitors of Interleukin-6 (IL-6) for colorectal cancer treatment led to the development of a common pharmacophore model for 1,4-benzothiazine derivatives. nih.gov The most significant model, ADHR26, was characterized by the following features:

One Aromatic Ring (R): This feature highlights the importance of the benzene (B151609) ring of the benzothiazine scaffold, likely involved in hydrophobic or π-π stacking interactions with the target protein.

One Hydrogen Bond Donor (D): The presence of a hydrogen bond donor is crucial for forming directional interactions with the biological target, contributing to binding affinity and specificity.

One Hydrogen Bond Acceptor (A): A hydrogen bond acceptor group is another key feature, indicating the necessity of specific hydrogen bonding interactions for activity.

One Hydrophobic Group (H): This feature underscores the role of non-polar interactions in the binding of these derivatives.

These pharmacophoric features provide a blueprint for the design of new and more potent 1,4-benzothiazine derivatives as anticancer agents. The model suggests that a successful inhibitor should possess these key features in the correct spatial orientation to effectively interact with the IL-6 target.

Comparative Analysis of Derivative Series for Activity Optimization

A powerful strategy in drug discovery is the synthesis and comparative analysis of different series of derivatives to systematically probe the SAR and optimize for a desired biological activity. This approach has been effectively applied to the 1,4-benzothiazine scaffold.

One such comparative study investigated pyrimido[4,5-b] nih.govnih.govbenzothiazine derivatives as inhibitors of 15-lipoxygenase (15-LO). nih.gov In this research, two series of compounds were evaluated: one with a methyl group at the 4-position and another without it. The results demonstrated that the absence of the 4-methyl substituent significantly reduced the 15-LO inhibitory activity. This direct comparison clearly indicated that the methyl group at this specific position is a critical determinant for the observed bioactivity, likely contributing to a favorable interaction with the enzyme's active site. nih.gov

In the context of anticancer activity, the screening of a library of 34 different 1,4-benzothiazine derivatives against the HT-29 colon cancer cell line provided a broad comparative analysis. figshare.com This large-scale comparison allowed for the identification of compounds with high potency (AR13 and AR15) and moderate activity (AR5, AR22, and AR34). By analyzing the structural differences across this diverse set of molecules, researchers can deduce which structural modifications lead to an enhancement or diminution of activity, thereby guiding future optimization efforts.

Such comparative analyses are invaluable for building a comprehensive understanding of the SAR and for rationally designing the next generation of more effective 1,4-benzothiazine-based therapeutic agents.

Ligand Design Principles Based on SAR Insights

The culmination of SAR investigations is the formulation of ligand design principles that can guide the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. Based on the in vitro studies of this compound derivatives, several key design principles can be inferred:

Strategic Substitution on the Benzene Ring: The benzene part of the benzothiazine nucleus is a prime site for modification. Introducing a variety of substituents with different electronic and steric properties can modulate the molecule's interaction with its biological target. For instance, the incorporation of halogen atoms or other electron-withdrawing groups can be explored to enhance interactions, as seen in related heterocyclic systems.

Functionalization of the Thiazine Ring: The thiazine ring offers multiple positions for substitution that can significantly impact bioactivity. As demonstrated in anticancer studies, the nature of the alkyl group at certain positions can be a critical determinant of potency. nih.govresearchgate.net Exploring a range of linear and branched alkyl chains, as well as cyclic and aromatic moieties at these positions, is a promising strategy.

Exploitation of Pharmacophoric Features: The identified pharmacophoric features for anticancer activity—an aromatic ring, a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic group—should be incorporated into the design of new derivatives. nih.gov Novel ligands should be designed to present these features in a spatially optimal arrangement to maximize their interaction with the target.

Fine-Tuning for Target Specificity: While broad-spectrum activity can be useful, designing derivatives with high specificity for a particular biological target is often desirable to minimize off-target effects. Comparative analysis of derivative series against multiple targets can help in identifying structural motifs that confer selectivity. For example, understanding why certain substitutions favor 15-LO inhibition over other activities can guide the design of more selective inhibitors. nih.gov

By adhering to these design principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel compounds with optimized biological profiles for various therapeutic applications.

Applications and Emerging Research Areas for Ethyl 4h 1,4 Benzothiazine 2 Carboxylate Derivatives Non Clinical

Corrosion Inhibition Studies

The application of 1,4-benzothiazine derivatives as corrosion inhibitors for metals, particularly steel in acidic environments, has garnered significant attention. researchgate.net These compounds prove effective by forming a protective layer on the metal surface, thereby mitigating the corrosive action of aggressive solutions.

The protective action of 1,4-benzothiazine derivatives is primarily attributed to their adsorption onto the metal surface. researchgate.net This process involves the interaction of the inhibitor molecules with the metal, which can occur through two main mechanisms: physisorption and chemisorption. The adsorption behavior of these compounds, including derivatives like ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] derpharmachemica.comresearchgate.netthiazine-3-carboxylate (EHBT), has been found to be consistent with the Langmuir isotherm model. This model suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

The mechanism involves a combination of physical and chemical interactions. Physisorption occurs due to electrostatic interactions between the charged metal surface and the inhibitor molecules. Chemisorption involves the sharing of electrons or coordinate bond formation between the heteroatoms (nitrogen and sulfur) and vacant d-orbitals of the metal atoms. rsc.org Quantum chemical calculations and molecular dynamics simulations have provided further insight, indicating that the heteroatoms in the benzothiazine structure enhance the surface-molecule interaction, leading to stable adsorption. rsc.org Studies on compounds such as 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone (1,4-BT) confirm that these molecules adsorb on the steel surface according to the Langmuir model. researchgate.net

The effectiveness of 1,4-benzothiazine derivatives has been evaluated in highly corrosive acidic media, demonstrating significant protection for metals like carbon steel. researchgate.net Both electrochemical techniques and weight loss measurements have been employed to quantify their inhibition efficiency.

Research shows that the inhibition efficiency increases with the concentration of the benzothiazine derivative. researchgate.net For instance, in a 15 wt.% HCl solution, derivatives such as EHBT and 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) have achieved high effectiveness, with EHBT reaching up to 98% efficiency. Similarly, 1,4-BT has shown an inhibiting efficiency of up to 98% for mild steel in a 1 M HCl solution, even at low concentrations. researchgate.net

Potentiodynamic polarization studies reveal that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Some derivatives show a slight predominance in controlling either the cathodic or anodic reaction. researchgate.net The protective performance is maintained even at elevated temperatures, highlighting the stability of the adsorbed inhibitor layer. researchgate.net

Inhibition Efficiency of 1,4-Benzothiazine Derivatives
Derivative CompoundMetalCorrosive EnvironmentMaximum Inhibition Efficiency (%)Inhibition TypeAdsorption Model
Ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] derpharmachemica.comresearchgate.netthiazine-3-carboxylate (EHBT)Carbon Steel15% HCl98%MixedLangmuir
2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT)Carbon Steel15% HCl97%MixedLangmuir
1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone (1,4-BT)Mild Steel1 M HCl98%Mixed (Cathodic Predominance)Langmuir

Research in Bioactive Agents (In Vitro and Pre-clinical Studies)

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. researchgate.netnih.gov These non-clinical studies are crucial in identifying lead compounds for potential therapeutic applications.

Derivatives of 1,4-benzothiazine have demonstrated broad-spectrum antimicrobial properties, showing activity against various strains of bacteria, fungi, and mycobacteria. researchgate.netnih.gov

Antibacterial Activity: Numerous studies have confirmed the antibacterial potential of this class of compounds. researchgate.netconsensus.app For example, Ethyl 3-isopropyl-4H-1,4-benzothiazine-2-carboxylate has shown activity against bacterial species like Salmonella typhimurium. derpharmachemica.com Other derivatives, such as Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate and Ethyl-5,7,8-trichloro-3-propyl-4H-1,4-benzothiazine-2-carboxylate, have also yielded excellent results against various bacterial strains. researchgate.net Research on pyrazolyl-substituted 1,4-benzothiazines indicated convincing activities against Gram-positive bacteria, including Bacillus subtilis and Streptococcus lactis. researchgate.net Similarly, certain 1,2-benzothiazine derivatives have shown efficacy against B. subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 600 µg/mL. nih.gov

Antifungal Activity: The antifungal properties of 1,4-benzothiazine derivatives are also well-documented. researchgate.net Synthesized compounds have been tested against a variety of fungal strains, including Aspergillus niger, Aspergillus fumigatus, Candida albicans, Alternaria alternata, Curvularia lunata, and Fusarium oxysporum. derpharmachemica.comnih.govconsensus.appresearchgate.net Some compounds have shown promising results, inhibiting spore germination at various concentrations. researchgate.net

Antitubercular Activity: Notably, certain 1,4-benzothiazine derivatives have emerged as potent antitubercular agents. nih.govresearchgate.net The nitrobenzothiazinone (BTZ) scaffold, in particular, is one of the most promising in the antitubercular drug pipeline, with compounds like BTZ043 showing activity at nanomolar concentrations against Mycobacterium tuberculosis. rsc.org These compounds act by inhibiting the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall. rsc.org A derivative, Ethyl 1-(8-nitro-4-oxo-6-(trifluoromethyl)-4H-benzo[e] derpharmachemica.combeilstein-journals.orgthiazin-2-yl)piperidine-4-carboxylate, exhibited a potent anti-Mtb activity with a MIC of 8 nM. rsc.org Other novel 4H-1,4-benzothiazines and their sulfones have also shown significant activity, with MICs ranging from 6.4 to 8.8 μg/mL against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net

Antimicrobial Activity of Selected 1,4-Benzothiazine Derivatives
Activity TypeDerivative/ClassTarget Organism(s)Observed Activity/MIC
AntibacterialEthyl 3-isopropyl-4H-1,4-benzothiazine-2-carboxylateSalmonella typhimuriumActive at different concentrations
AntibacterialPyrazolyl-substituted 1,4-benzothiazinesBacillus subtilis, Streptococcus lactisConvincing activity
AntifungalSubstituted 4H-1,4-benzothiazinesAspergillus niger, Aspergillus fumigatusToxic to fungal species
AntitubercularEthyl 1-(8-nitro-4-oxo-6-(trifluoromethyl)-4H-benzo[e] derpharmachemica.combeilstein-journals.orgthiazin-2-yl)piperidine-4-carboxylateMycobacterium tuberculosis8 nM
AntitubercularNovel 4H-1,4-benzothiazines and their sulfonesMycobacterium tuberculosis H37Rv6.4 - 8.8 µg/mL

Several series of 4H-1,4-benzothiazine derivatives have been synthesized and evaluated for their ability to scavenge free radicals, indicating their potential as antioxidants. derpharmachemica.comderpharmachemica.com The primary mechanism of action is their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species. derpharmachemica.com

The antioxidant capacity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. derpharmachemica.com Studies have shown that synthesized 1,4-benzothiazines exhibit moderate to good antioxidant activity. derpharmachemica.comderpharmachemica.com The chemical structure significantly influences this bioactivity. For instance, the presence of halogen substituents, such as chlorine (–Cl) and bromine (–Br), on the benzothiazine ring has been shown to sharply enhance the antioxidant activity. derpharmachemica.com Furthermore, certain azolyl benzothiazine carboxamides and thiadiazole-benzothiazine hybrids have demonstrated potent antioxidant effects, with some compounds showing activity greater than the standard antioxidant, ascorbic acid. nih.govresearchgate.net

Antioxidant Activity of Selected 1,4-Benzothiazine Derivatives
Derivative ClassAssay MethodKey Finding
Substituted 4H-1,4-benzothiazinesDPPHModerate to good activity observed.
Halogen-substituted 4H-1,4-benzothiazinesDPPHPresence of -Cl or -Br groups enhances antioxidant activity.
Thiadiazole-benzothiazine hybridsNot specifiedInhibition of 90-92% at 10 µM concentration.
Azolyl benzothiazine carboxamidesNot specifiedExhibited antioxidant activity greater than ascorbic acid.

Derivatives of the benzothiazine scaffold have been investigated as inhibitors of various enzymes, with a particular focus on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net

Several studies have reported the synthesis of novel benzothiazin-4-one derivatives that exhibit significant AChE inhibitory activity. researchgate.netnih.gov One such compound, 5Bd, demonstrated an IC₅₀ value of 8.48 μM against AChE in rat cerebral cortex. researchgate.netnih.gov More potent inhibition was observed with a series of thiadiazole hybrid compounds of benzothiazine. nih.gov Specifically, compounds 3i and 3j showed IC₅₀ values of 0.027 µM and 0.025 µM, respectively, which are comparable to the standard drug donepezil (B133215) (IC₅₀ = 0.021 µM). nih.gov These compounds were found to be more effective against AChE than butyrylcholinesterase (BChE). nih.gov

Other related structures, such as benzothiazolone derivatives, have also been evaluated, showing potent inhibition, particularly against BChE. mdpi.com Beyond cholinesterases, research has extended to other enzymes, such as carbonic anhydrase, where pyrazolo-1,2-benzothiazine derivatives have shown inhibitory potential at the micromolar level. beilstein-journals.org

Enzyme Inhibition by Benzothiazine and Related Derivatives
Derivative ClassTarget EnzymeMost Active CompoundInhibitory Activity (IC₅₀/Kᵢ)
Benzothiazin-4-onesAcetylcholinesterase (AChE)5Bd8.48 µM
Thiadiazole-benzothiazine hybridsAcetylcholinesterase (AChE)3j0.025 µM
Benzothiazolone derivativesButyrylcholinesterase (BChE)M131.21 µM
Pyrazolo-1,2-benzothiazine acetamidesCarbonic Anhydrase IX (CA IX)7bKᵢ = 72.9 μM

Investigation of Ion Channel Modulatory Activity (e.g., K(ATP) Channels)

Derivatives of ethyl 4H-1,4-benzothiazine-2-carboxylate have been a subject of investigation for their potential to modulate ion channels, particularly ATP-sensitive potassium (K(ATP)) channels. These channels play a crucial role in various physiological processes, and their modulation can have significant therapeutic implications.

Research has shown that certain 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives can activate K(ATP) channels. nih.gov For instance, the compound 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has been demonstrated to inhibit insulin (B600854) release from beta cells and rat islets in vitro. nih.gov Furthermore, upon intravenous administration in anesthetized rats, it was observed to reduce plasma insulin levels and blood pressure. nih.gov The activation of K(ATP) channels by these derivatives is evidenced by their ability to hyperpolarize the beta cell membrane potential and inhibit glucose-stimulated insulin release. nih.gov Patch clamp studies have further confirmed their action by measuring increased ion currents through the Kir6.2/SUR1 channel, a key component of the K(ATP) channel complex. nih.gov

Structure-activity relationship studies have revealed that modifications to the 1,4-benzothiazine nucleus can significantly impact potency. For example, replacing the benzopyran-based structure of cromakalim, a known K(ATP) channel opener, with a 1,4-benzothiazine nucleus has led to the synthesis of highly potent vasorelaxant agents. nih.gov The vasorelaxing effects of these compounds were competitively antagonized by glibenclamide, a selective K(ATP) channel blocker, confirming the involvement of these channels in their mechanism of action. nih.gov The highest potency was achieved with derivatives having a cyclopentenone ring at the N-4 position and an electron-withdrawing group (such as nitro, trifluoromethyl, or cyano) at the C-6 position. nih.gov Notably, some of these compounds exhibited a vasorelaxant potency at least 10,000 times greater than that of the reference compound, levcromakalim. nih.gov

Antineoplastic and Antiproliferative Research (In Vitro Cell Line Studies)

The 1,4-benzothiazine scaffold, a core component of this compound derivatives, is recognized as a valuable framework in the design of novel anticancer agents. nih.govresearchgate.net These compounds have been shown to interfere with the development, proliferation, and vasculature of cancer cells through various mechanisms. rjpbr.com

In vitro studies have demonstrated the antiproliferative activity of substituted 1,4-benzothiazines against various cancer cell lines. For example, a series of 2,3-disubstituted-1,4-benzothiazines were tested for their anticancer activity against the A-549 lung cancer cell line. rjpbr.com Among the synthesized compounds, propyl 3-methyl-3,4-dihydro-2H-benzo[b] rjpbr.comnih.govthiazine-2-carboxylate was identified as the most active. rjpbr.com This compound effectively downregulated several pro-inflammatory genes, including Il1-α, Il1-β, Il6, vimentin, COX-2, Il8, and TNF-α in vitro. rjpbr.com Further assays, such as the colony formation unit assay and wound healing assay, confirmed its ability to suppress the proliferation and migration of lung cancer cells. rjpbr.com

The versatility of the 1,4-benzothiazine structure allows for a wide range of chemical modifications, leading to derivatives with potent and selective anticancer properties. mdpi.com For instance, the introduction of a dichlorophenyl group has been shown to yield compounds with significant activity against multiple cancer cell lines. nih.gov

Antimalarial and Antiviral Activity Investigations

The 1,4-benzothiazine nucleus is a versatile scaffold that has been explored for its potential in developing agents with a broad spectrum of biological activities, including antimalarial and antiviral properties. nih.govnih.gov

While direct studies on this compound are limited in this specific context, the broader class of 1,4-benzothiazine derivatives has shown promise. For example, some derivatives have been investigated for their activity against various viral strains. researchgate.net Research has been conducted on the antiviral activity of 3,4-dihydro-2H-1,4-benzothiazines and their sulphoxide and sulphone derivatives against RNA viruses like poliovirus and vesicular stomatitis virus, as well as the DNA virus, herpes simplex virus type 1. researchgate.net Although many of the tested compounds showed susceptibility against poliovirus, the oxidation to sulphoxides and sulphones did not enhance the activity compared to the parent 3,4-dihydro-2H-1,4-benzothiazines. researchgate.net

The structural diversity of 1,4-benzothiazines allows for the synthesis of a wide array of derivatives, and this chemical space continues to be explored for novel therapeutic agents targeting infectious diseases. nih.gov

Immunomodulatory Research

Derivatives of 1,4-benzothiazine have been investigated for their immunomodulatory properties. researchgate.net Certain compounds within this class have demonstrated the ability to influence the immune response. Specifically, research has shown that some 1,4-benzothiazine derivatives can stimulate superoxide (B77818) anion production by peritoneal macrophages in mice with suppressed immune systems. researchgate.net This suggests a potential immunostimulating effect, which could be beneficial in conditions where the immune system is compromised. researchgate.net The fusion of the benzene (B151609) and thiazine (B8601807) rings in the 1,4-benzothiazine scaffold is thought to contribute to its diverse biological activities, including its effects on the immune system. researchgate.net

Materials Science and Industrial Applications

Development as Functional Materials (e.g., Semiconductors)

The unique electronic properties of the 1,4-benzothiazine scaffold have led to investigations into its potential applications in materials science. Notably, some derivatives of 1,4-benzothiazine have been explored for their semiconductor properties. researchgate.net This suggests that the core structure of this compound could be a building block for developing novel organic semiconductor materials. The presence of both nitrogen and sulfur heteroatoms within the fused ring system can influence the electronic characteristics of these molecules, making them candidates for applications in electronic devices.

Future Research Perspectives and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of the 1,4-benzothiazine core, a key component of ethyl 4H-1,4-benzothiazine-2-carboxylate, has been approached through various methods, yet significant opportunities for innovation persist. nih.govrsc.org Established routes often involve the condensation of 2-aminothiophenols with β-dicarbonyl compounds, β-keto esters, or acetylenic esters. nih.govcbijournal.comnih.gov While effective, future research is geared towards developing more novel and efficient synthetic strategies that prioritize sustainability and atom economy.

A promising direction lies in the expansion of "green chemistry" methodologies. nih.gov Techniques such as microwave-assisted synthesis, which has been shown to reduce reaction times for 1,4-benzothiazine formation from minutes to hours, and the use of biocatalysts like baker's yeast, offer environmentally benign alternatives to traditional methods. cbijournal.comnih.gov Further exploration into solvent-free reaction conditions and the use of recyclable catalysts, including nanocatalysts and novel metal-based catalysts, could lead to more sustainable and cost-effective production. rsc.orgcbijournal.com The development of one-pot synthesis protocols, which minimize intermediate isolation steps, represents another key area for enhancing efficiency. rsc.org

Future synthetic research could also focus on diversifying the starting materials and exploring unconventional reaction pathways. For instance, developing methods that tolerate a wider range of functional groups on the 2-aminothiophenol (B119425) and carboxylate components would provide access to a broader library of derivatives. The use of flow chemistry could offer precise control over reaction parameters, potentially improving yields and selectivity for complex derivatives. researchgate.net

Table 1: Comparison of Synthetic Approaches for the 1,4-Benzothiazine Scaffold

Method Key Reactants Catalyst/Conditions Advantages Future Research Focus
Classical Condensation 2-Aminothiophenol, β-Dicarbonyls Various solvents, reflux Well-established, versatile Improving yields, milder conditions
Microwave-Assisted 2-Aminothiophenol, β-Keto esters Basic alumina (B75360), solvent-free Rapid reaction times (6-11 min) Broadening substrate scope
Biocatalysis 2-Aminothiophenol, 1,3-Dicarbonyls Baker's yeast, methanol (B129727) Environmentally friendly Optimizing catalyst efficiency
Oxidative Cycloaddition 2-Aminothiophenol, 1,3-Dicarbonyls Ceric ammonium (B1175870) nitrate (B79036) (CAN) Good yields, green approach rjeid.comnih.gov Exploring other green oxidants

| Flow Chemistry | (E)-β-chlorovinyl ketones, 2,2'-dithiodianilines | Diffusion-controlled flow | Enhanced reaction control, safety | Application to carboxylate derivatives |

Advanced Mechanistic Studies for Complex Transformations

A deeper mechanistic understanding of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new ones. While the general pathway often involves the formation of an enamine intermediate followed by cyclization, the finer details of transition states, reaction kinetics, and the influence of catalysts are not fully elucidated. nih.gov

Future research should employ advanced analytical and computational techniques to probe these mechanisms. For example, in-situ spectroscopic methods (like NMR and IR) could be used to identify and characterize transient intermediates. Kinetic studies under various conditions can help to unravel the rate-determining steps and the precise role of catalysts in lowering activation barriers.

Furthermore, complex transformations such as nucleophile-induced ring contractions, which have been observed in related pyrrolo rsc.orgrjeid.combenzothiazine systems, present an intriguing area for mechanistic investigation. beilstein-journals.orgnih.gov Understanding the factors that govern the cleavage of the S-C bond and subsequent intramolecular cyclization could open pathways to novel heterocyclic scaffolds starting from the 1,4-benzothiazine ring. beilstein-journals.orgnih.gov Computational studies, particularly using Density Functional Theory (DFT), can complement experimental work by modeling reaction pathways and predicting the stability of intermediates and transition states, offering a molecular-level view of these transformations. rsc.org

Rational Design of Derivatives with Enhanced or Targeted Properties

The 1,4-benzothiazine scaffold is a recognized pharmacophore present in molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.net This provides a strong foundation for the rational design of this compound derivatives with enhanced potency or targeted activity.

Future efforts in this area will move beyond traditional structure-activity relationship (SAR) studies towards a more deliberate, target-oriented design process. nih.gov This involves identifying a specific biological target (e.g., an enzyme or receptor) and designing modifications to the parent molecule to optimize interactions with the target's binding site. For instance, guided by the structures of known anticonvulsant agents, novel 1,4-benzothiazine-3-one derivatives have been successfully designed. nih.gov This principle can be applied to the this compound core, where modifications to the benzene (B151609) ring (e.g., introducing electron-withdrawing or -donating groups) or the ester function could modulate biological activity and pharmacokinetic properties. The goal is to create derivatives with high specificity for their intended target, thereby increasing efficacy and reducing potential off-target effects.

Deeper Exploration of Specific Biological Targets and Pathways (In Vitro)

While various derivatives of the 1,4-benzothiazine class have demonstrated promising biological effects, a significant unexplored avenue is the precise identification and validation of their molecular targets and the elucidation of the downstream pathways they modulate. rjeid.comnih.gov Current research often screens compounds for general activities (e.g., cytotoxicity against a cancer cell line), but the next frontier is to understand the "how" and "why" at a molecular level.

Future in vitro studies should aim to move from broad phenotypic screening to specific target-based assays. For example, if a derivative shows anti-inflammatory properties, research should investigate its direct interaction with key inflammatory enzymes like COX-2 or its effect on signaling pathways involving targets such as TNF-α and various interleukins. rjeid.comnih.govproquest.com Similarly, for anticancer activity, studies could explore inhibition of specific kinases, interaction with topoisomerases, or induction of apoptosis through pathways involving caspases. proquest.commdpi.com Identifying specific targets, such as the GABA-Aergic receptors implicated for some anticonvulsant derivatives, is a critical step. nih.gov This deeper understanding is essential for optimizing lead compounds and predicting their therapeutic potential and possible side effects.

Table 2: Potential Biological Targets for 1,4-Benzothiazine Derivatives

Therapeutic Area Potential Molecular Targets Research Implication
Anti-inflammatory COX-2, IL-1β, IL-6, IL-8, TNF-α rjeid.comnih.gov Design of selective inflammation inhibitors
Anticancer Caspase-3, Caspase-8, Topoisomerase II proquest.commdpi.com Development of targeted chemotherapeutics

| Neurological Disorders | GABA-A Receptors, Monoamine Oxidase (MAO) nih.govrsc.org | Creation of novel anticonvulsant or antidepressant agents |

Integration of Computational and Experimental Methodologies for Predictive Modeling

The synergy between computational and experimental chemistry offers a powerful paradigm for accelerating the discovery and development of new molecules based on the this compound scaffold. Several studies have already demonstrated the utility of computational tools like molecular docking to predict how these molecules might bind to biological targets and molecular dynamics simulations to assess the stability of these interactions. rjeid.comnih.govproquest.com

The future in this domain lies in leveraging these tools for predictive modeling rather than just for post-experimental rationalization. By developing robust quantitative structure-activity relationship (QSAR) models, it may become possible to predict the biological activity of novel derivatives before they are synthesized. Furthermore, computational methods can be used to predict pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to identify candidates with drug-like properties early in the discovery process. proquest.com The use of Density Functional Theory (DFT) can help correlate electronic properties like HOMO-LUMO gaps with the reactivity and biological activity of the compounds. nih.gov This integrated approach, where computational predictions guide experimental work, can significantly reduce the time and resources required for trial-and-error synthesis and testing.

Expansion into New Materials Science Applications

Beyond its biomedical potential, the 1,4-benzothiazine chromophore is a largely undervalued scaffold for applications in materials science. nih.gov The inherent electronic and photophysical properties of this heterocyclic system open up numerous possibilities for the development of novel functional materials.

Future research should explore the unique characteristics of the 1,4-benzothiazine ring, such as its potential for photochromism and acidichromism, for the creation of "smart" materials. nih.gov These could include sensors that change color in response to specific analytes or environmental stimuli. The fluorescent properties of some derivatives suggest their potential in developing nanoparticles for bioimaging and diagnostics. nih.gov Furthermore, the presence of sulfur and a conjugated π-system makes the 1,4-benzothiazine core an interesting building block for organic electronics, potentially leading to applications in organic field-effect transistors (OFETs) or solar cells. researchgate.net Other reported applications that warrant further investigation include their use as corrosion inhibitors and antioxidants for polymers, expanding the utility of this versatile chemical structure far beyond its traditional medicinal roles. nih.gov

Q & A

Q. What are the established synthetic routes for ethyl 4H-1,4-benzothiazine-2-carboxylate, and how can reaction yields be optimized?

this compound is synthesized via condensation of 2-aminobenzenethiol with diethyl oxalate. Catalytic methods using Cu-MOF-74 have been shown to improve yields by facilitating cyclization under mild conditions . Optimization strategies include:

  • Temperature control : Reactions conducted at 60–80°C reduce side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalyst loading : 5–10 mol% Cu-MOF-74 achieves >85% yield in model systems .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?

Structural validation requires a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the benzothiazine scaffold and ester functionality (e.g., ester carbonyl at ~170 ppm in 13C^{13}C) .
  • X-ray crystallography : Single-crystal studies resolve the bicyclic system, with typical bond lengths of 1.74–1.78 Å for C–S in the thiazine ring .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion verification (e.g., [M+H]+^+ at m/z 266.07) .

Advanced Research Questions

Q. How does the electronic structure of the benzothiazine ring influence reactivity in cross-coupling or functionalization reactions?

The sulfur atom in the thiazine ring introduces electron-withdrawing effects, activating the C-3 and C-6 positions for electrophilic substitution. Computational studies (DFT) reveal:

  • Charge distribution : C-3 exhibits a partial positive charge (Mulliken: +0.32), favoring nucleophilic attack.
  • Catalytic coupling : Palladium-mediated Suzuki reactions at C-6 achieve >70% yield with aryl boronic acids .
  • Steric effects : Substituents at C-2 (e.g., ester groups) direct regioselectivity in halogenation .

Q. What strategies can resolve contradictions in reported biological activities of benzothiazine derivatives, such as conflicting enzyme inhibition data?

Discrepancies often arise from assay variability or structural analogs. Mitigation approaches include:

  • Standardized assays : Replicate studies using purified enzymes (e.g., COX-2) under controlled pH and temperature .
  • Meta-analysis : Compare IC50_{50} values across analogs (e.g., 3-oxo derivatives show 10-fold higher potency than non-keto variants) .
  • Structural analogs : Test this compound alongside methyl or propyl esters to isolate substituent effects .

Q. How can researchers design experiments to study interactions between this compound and biological targets like kinases or GPCRs?

Methodological frameworks include:

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (e.g., KdK_d values for kinase inhibitors) .
  • Cellular models : Use HEK293 cells transfected with target receptors (e.g., serotonin 5-HT2A_{2A}) to assess functional activity via calcium flux assays .
  • Molecular docking : AutoDock Vina predicts binding poses in silico, validated by mutagenesis studies of key residues .

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